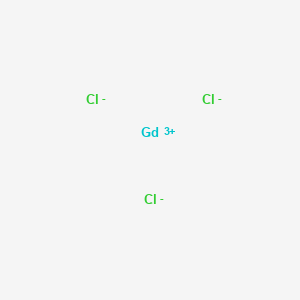
Gadolinium(3+);trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Gadolinium(3+);trichloride is a useful research compound. Its molecular formula is Cl3Gd and its molecular weight is 263.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medical Imaging
Magnetic Resonance Imaging (MRI) Contrast Agent
Gadolinium trichloride is primarily recognized for its use as a contrast agent in magnetic resonance imaging (MRI). The paramagnetic properties of Gd³⁺ ions enhance the relaxation times of nearby water protons, thereby improving the contrast of images obtained during MRI scans. The electronic configuration of gadolinium, which allows for a high number of unpaired electron spins, makes it particularly effective in this application .
Clinical Studies
Several studies have demonstrated the efficacy of gadolinium-based contrast agents in diagnosing various conditions. For instance, GdCl₃ has been shown to improve imaging quality in patients with coronary artery disease and other cardiac conditions . Additionally, its use has been explored in assessing liver diseases, where it can help visualize hepatic function and structure .
Therapeutic Applications
Cancer Treatment
Recent research has indicated that gadolinium compounds, including gadolinium trichloride, may have therapeutic effects against cancer cells. Studies have shown that GdCl₃ can induce apoptosis (programmed cell death) in certain cancer cell lines, such as HeLa cells, suggesting potential applications in cancer therapy . The ability to target and destroy cancer cells while simultaneously serving as a diagnostic tool positions gadolinium-based compounds as promising candidates for theranostic applications (therapeutic and diagnostic) in oncology.
Inflammation and Sepsis
Gadolinium trichloride has also been investigated for its anti-inflammatory properties. In animal models of sepsis, GdCl₃ treatment reduced systemic inflammation and preserved intestinal barrier function by modulating inflammatory mediators . This suggests potential applications in managing inflammatory diseases and conditions characterized by excessive inflammation.
Biochemical Research
Cellular Mechanisms
Research into the biochemical interactions of gadolinium ions has revealed their influence on cellular processes. For example, studies indicate that Gd³⁺ can mimic calcium ions due to its similar ionic radius, affecting various cellular signaling pathways and potentially leading to cytotoxic effects under certain conditions . This property has implications for understanding calcium signaling in cells and the development of drugs targeting calcium channels.
Toxicological Assessments
While gadolinium trichloride has beneficial applications, it is also important to consider its safety profile. Research indicates that GdCl₃ does not exhibit significant cytotoxicity or genotoxicity at certain concentrations; however, it may act as a clastogen (a substance that can cause breaks in chromosomes) under specific conditions . Understanding these effects is crucial for its safe application in clinical settings.
Summary Table of Applications
Properties
Molecular Formula |
Cl3Gd |
|---|---|
Molecular Weight |
263.6 g/mol |
IUPAC Name |
gadolinium(3+);trichloride |
InChI |
InChI=1S/3ClH.Gd/h3*1H;/q;;;+3/p-3 |
InChI Key |
MEANOSLIBWSCIT-UHFFFAOYSA-K |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Gd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















